8-(Trifluoromethyl)isoquinolin-3-ol
Overview
Description
8-(Trifluoromethyl)isoquinolin-3-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse biological activities and applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol can be achieved through several methodologies:
Direct Introduction of Fluorine: This involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is often emphasized to minimize the formation of harmful by-products .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)isoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated isoquinoline derivatives, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
8-(Trifluoromethyl)isoquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)isoquinoline
- 4-(Trifluoromethyl)isoquinoline
- 6-(Trifluoromethyl)isoquinoline
Comparison: 8-(Trifluoromethyl)isoquinolin-3-ol is unique due to the specific position of the trifluoromethyl group and the hydroxyl group on the isoquinoline ring. This structural arrangement imparts distinct chemical and biological properties compared to other trifluoromethylated isoquinolines .
Properties
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCOMBXKHUYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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